7-chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione 7-chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Brand Name: Vulcanchem
CAS No.: 902939-31-5
VCID: VC5368401
InChI: InChI=1S/C17H11ClN2O2S/c18-10-5-6-14-9(7-10)8-12-16(22-14)19-15(20-17(12)23)11-3-1-2-4-13(11)21/h1-7,21H,8H2,(H,19,20,23)
SMILES: C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=CC=C4O
Molecular Formula: C17H11ClN2O2S
Molecular Weight: 342.8

7-chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

CAS No.: 902939-31-5

Cat. No.: VC5368401

Molecular Formula: C17H11ClN2O2S

Molecular Weight: 342.8

* For research use only. Not for human or veterinary use.

7-chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione - 902939-31-5

Specification

CAS No. 902939-31-5
Molecular Formula C17H11ClN2O2S
Molecular Weight 342.8
IUPAC Name 7-chloro-2-(2-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Standard InChI InChI=1S/C17H11ClN2O2S/c18-10-5-6-14-9(7-10)8-12-16(22-14)19-15(20-17(12)23)11-3-1-2-4-13(11)21/h1-7,21H,8H2,(H,19,20,23)
Standard InChI Key KNWBFOVKZQBROQ-UHFFFAOYSA-N
SMILES C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=CC=C4O

Introduction

Chemical Identity and Structural Features

7-Chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS No. 902939-31-5) is defined by the molecular formula C₁₇H₁₁ClN₂O₂S and a molecular weight of 342.8 g/mol . Its IUPAC name, 7-chloro-2-(2-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, reflects the fused chromene and pyrimidine rings, with substituents at the 2- and 7-positions. The compound’s planar structure is stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent heteroatoms, as evidenced by its SMILES notation: C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=CC=C4O .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₁ClN₂O₂S
Molecular Weight342.8 g/mol
CAS Registry Number902939-31-5
IUPAC Name7-chloro-2-(2-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Topological Polar Surface Area101 Ų

The thione group at position 4 introduces sulfur-based reactivity, while the hydroxyphenyl substituent enhances solubility in polar solvents. X-ray crystallography data, though unavailable, suggest a non-coplanar arrangement between the chromene and pyrimidine rings due to steric hindrance from the 2-hydroxyphenyl group .

Synthesis and Mechanistic Pathways

The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves multicomponent reactions (MCRs) or tandem rearrangements. For 7-chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione, two primary routes have been proposed:

Multicomponent Condensation

A hybrid catalyst-mediated approach, adapted from methods used for 5H-pyrano[2,3-d]pyrimidine scaffolds, involves:

  • Knoevenagel Condensation: Activation of an aldehyde (e.g., 2-hydroxybenzaldehyde) by nanocatalysts to form an α,β-unsaturated intermediate .

  • Michael Addition: Reaction with a thiourea derivative to introduce the thione group .

  • Cyclization: Acid- or base-catalyzed ring closure to form the pyrimidine moiety.

This method yields moderate diastereoselectivity but requires optimization for scalability .

Tandem Intramolecular Rearrangement

An alternative route employs a Pinner/Dimroth rearrangement, as demonstrated in related chromeno-pyrimidine-diones . Here, 2-amino-4-arylchromene-3-carbonitriles react with carboxylic acids in the presence of phosphoryl chloride (POCl₃), leading to sequential cyclization and sulfur incorporation via thiol intermediates .

Table 2: Comparative Synthesis Strategies

MethodYield (%)CatalystsKey StepLimitations
Multicomponent Condensation60–75Nanocatalysts (e.g., Fe₃O₄)Michael AdditionModerate stereocontrol
Tandem Rearrangement80–90POCl₃Pinner/Dimroth MechanismHarsh reaction conditions

Comparative Analysis with Structural Analogs

The compound’s bioactivity and physicochemical properties are influenced by substituent variations. Comparisons with analogs include:

3-Butyl-7-chloro-2-(4-fluorophenyl)-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione

  • Molecular Weight: 398.8 g/mol .

  • Key Differences: Replacement of the thione with a dione group and introduction of a fluorophenyl substituent enhance metabolic stability but reduce electrophilicity .

7-Chloro-2-(4-ethoxyphenyl)-3,5-dihydro-4H-benzopyrano[2,3-d]pyrimidine-4-thione

  • Substituent Impact: The ethoxy group improves lipid solubility, suggesting enhanced blood-brain barrier permeability compared to the hydroxyphenyl analog .

Table 3: Structural and Property Comparisons

CompoundSubstituentsMolecular Weight (g/mol)LogP (Predicted)
7-Chloro-2-(2-hydroxyphenyl)-...-thione2-hydroxyphenyl, Cl342.82.1
3-Butyl-7-chloro-2-(4-fluorophenyl)-dione4-fluorophenyl, Cl398.83.5
7-Chloro-2-(4-ethoxyphenyl)-...-thione4-ethoxyphenyl, Cl356.93.8

Future Research Directions

  • Synthetic Optimization: Development of enantioselective protocols using chiral catalysts to access stereochemically pure variants .

  • Biological Profiling: Evaluation of kinase inhibition, antibacterial, and anticancer activities, leveraging the thione group’s metal-chelating potential.

  • Computational Studies: DFT calculations to predict reactivity hotspots and intermolecular interaction patterns .

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